molecular formula C18H20N8O2 B1394522 N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine CAS No. 944396-88-7

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine

Cat. No.: B1394522
CAS No.: 944396-88-7
M. Wt: 380.4 g/mol
InChI Key: XZTYTIOLZIKUJR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NIBR17 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for NIBR17 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .

Chemical Reactions Analysis

NIBR17 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NIBR17 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

NIBR17 has a wide range of scientific research applications, including:

Mechanism of Action

NIBR17 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This enzyme is involved in the phosphorylation of phosphatidylinositol, which plays a crucial role in various cellular signaling pathways. By inhibiting phosphoinositide 3-kinase, NIBR17 disrupts these signaling pathways, leading to reduced cell growth, proliferation, and survival .

The molecular targets of NIBR17 include the catalytic subunits of phosphoinositide 3-kinase alpha, beta, gamma, and delta. The inhibition of these subunits prevents the activation of downstream signaling molecules such as Akt, which is involved in cell survival and proliferation .

Comparison with Similar Compounds

NIBR17 is unique in its ability to inhibit all class I phosphoinositide 3-kinase isoforms with high potency. Similar compounds include:

NIBR17 stands out due to its high potency and broad-spectrum inhibition of class I phosphoinositide 3-kinase isoforms, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYTIOLZIKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
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N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
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N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
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Reactant of Route 4
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
Reactant of Route 5
Reactant of Route 5
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
Reactant of Route 6
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine

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